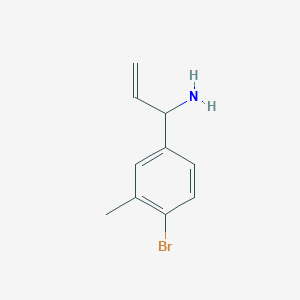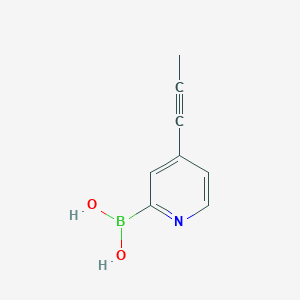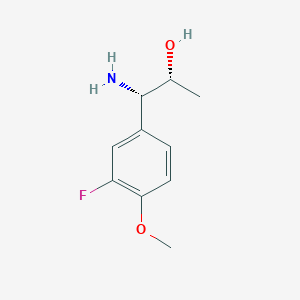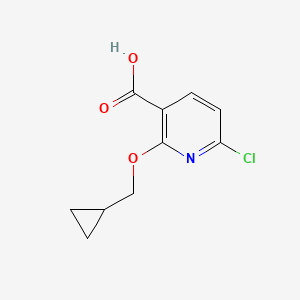
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a cyclopropylmethoxy group at the 2nd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronicotinic acid.
Etherification: The 6-chloronicotinic acid undergoes etherification with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.
Esterification and Amidation: The carboxylic acid group can form esters and amides under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve organic solvents and bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Amidation: Amines and coupling agents like dicyclohexylcarbodiimide (DCC) are utilized.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include pyridine N-oxides.
Reduction: Reduced products may include dihydropyridine derivatives.
Esterification and Amidation: Esters and amides of this compound.
Applications De Recherche Scientifique
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways. This modulation can lead to various physiological effects, depending on the receptor subtype and tissue distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloronicotinic Acid: Similar structure but lacks the cyclopropylmethoxy group.
2-(Cyclopropylmethoxy)nicotinic Acid: Similar structure but lacks the chlorine atom at the 6th position.
Nicotinic Acid Derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid is unique due to the combination of the chlorine atom and the cyclopropylmethoxy group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C10H10ClNO3 |
|---|---|
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
6-chloro-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-8-4-3-7(10(13)14)9(12-8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) |
Clé InChI |
MWLQMVWBCPHSBI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=CC(=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


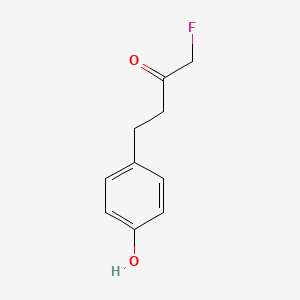

![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)

![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
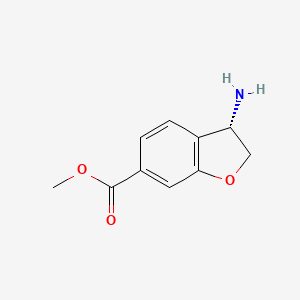
![(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15235068.png)
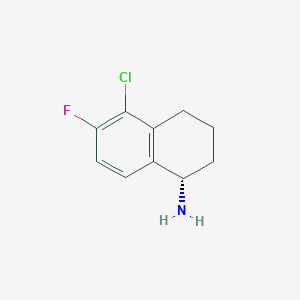
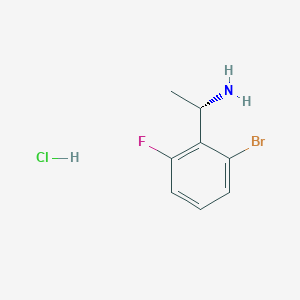
![10-Bromo-2-iodo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B15235082.png)
